N-cyclohexyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
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Overview
Description
“N-cyclohexyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide” is a chemical compound with the molecular formula C19H23N3O2S. It has a molecular weight of 357.47 . This compound is available from suppliers such as Life Chemicals Inc .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group, a methoxyphenyl group, a pyridazinyl group, and a sulfanylacetamide group . The exact structure can be represented by the SMILES string: COc1ccc(cc1)-c1ccc(SCC(=O)NC2CCCCC2)nn1 .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Research in chemical synthesis often focuses on creating novel compounds with potential therapeutic applications. For example, studies on derivatives of pyridazinone and similar heterocyclic compounds have shown antinociceptive activity, suggesting their use in pain management (Doğruer et al., 2000). Similarly, the synthesis of novel thiazole, pyridone, and chromene derivatives bearing a sulfonamide moiety has been explored for antimicrobial properties (Darwish et al., 2014). These studies underscore the importance of synthetic chemistry in developing new drugs and highlight potential areas of application for N-cyclohexyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide in medicinal chemistry.
Pharmacology and Drug Development
Compounds with unique structural features often undergo pharmacological evaluation to determine their potential as drug candidates. The pharmacological evaluation of heterocyclic compounds, including 1,3,4-oxadiazole and pyrazole derivatives, for actions such as toxicity assessment, tumor inhibition, and anti-inflammatory activities illustrates the diverse therapeutic possibilities (Faheem, 2018). Research into these areas could provide a framework for studying N-cyclohexyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide, particularly in understanding its mechanism of action and potential therapeutic uses.
Analytical Chemistry and Toxicology
Analytical and bioanalytical chemistry plays a crucial role in the characterization and understanding of new psychoactive substances. For instance, the analytical characterization of ketamine analogs and related compounds provides essential data for forensic and clinical toxicology (Wallach et al., 2016). Such studies are critical for identifying substance abuse patterns and developing appropriate detection methods in biological samples. Given the structural complexity of N-cyclohexyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide, research in this area could help elucidate its pharmacokinetics, metabolism, and potential toxicological profiles.
Mechanism of Action
Target of Action
The primary targets of N-cyclohexyl-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide are currently unknown. The compound belongs to the class of methoxybenzenes
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in cell division and protein synthesis .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to have cytotoxic activity against human cancer cell lines .
properties
IUPAC Name |
N-cyclohexyl-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-17-10-6-5-9-15(17)16-11-12-19(22-21-16)25-13-18(23)20-14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8,13H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDRBCDNEHZXIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((6-(2-methoxyphenyl)pyridazin-3-yl)thio)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.